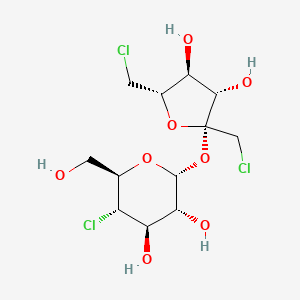
Phosphonic acid, dihexadecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, dihexadecyl ester is an organophosphorus compound characterized by the presence of two hexadecyl groups attached to a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, dihexadecyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the catalytic cross-coupling reaction, which uses a palladium catalyst to couple a phosphonate ester with an alkyl halide. The Mannich-type condensation is also employed, involving the reaction of a phosphonate ester with formaldehyde and an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis–Arbuzov reaction due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, dihexadecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, dihexadecyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of phosphonic acid, dihexadecyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The pathways involved include the formation of phosphonate-metal complexes and the inhibition of enzyme catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphonic acid, dihexadecyl ester include:
Phosphoric acid esters: These compounds have similar chemical properties but differ in their ester groups.
Phosphinic acid esters: These compounds have a different oxidation state of phosphorus but share similar reactivity.
Phosphonate esters: These compounds have similar ester groups but differ in their overall structure
Uniqueness
This compound is unique due to its long alkyl chains, which impart distinct hydrophobic properties and make it suitable for applications in surfactants and lubricants. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
37032-33-0 |
|---|---|
Molekularformel |
C32H66O3P+ |
Molekulargewicht |
529.8 g/mol |
IUPAC-Name |
dihexadecoxy(oxo)phosphanium |
InChI |
InChI=1S/C32H66O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-36(33)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3/q+1 |
InChI-Schlüssel |
IEXRYDPZNWLKLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)



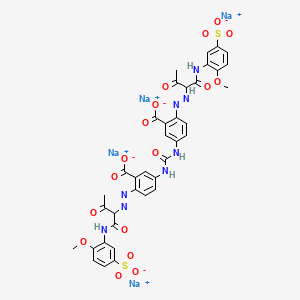

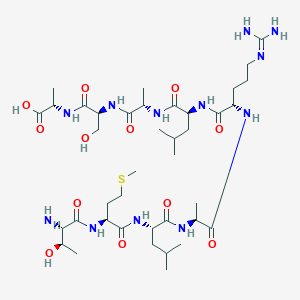
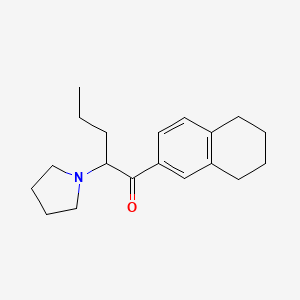


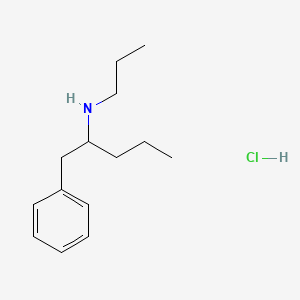
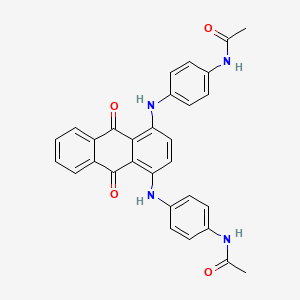
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
